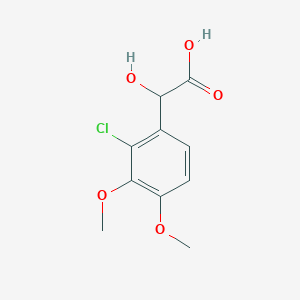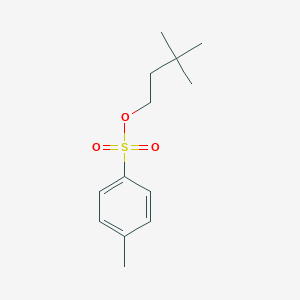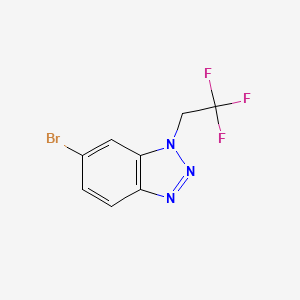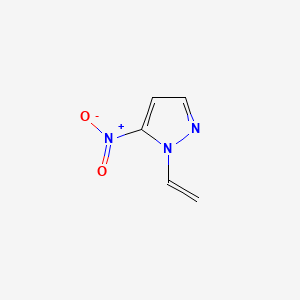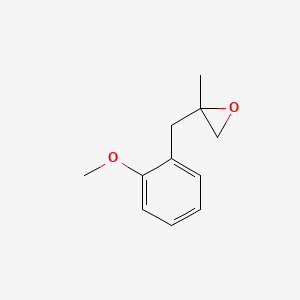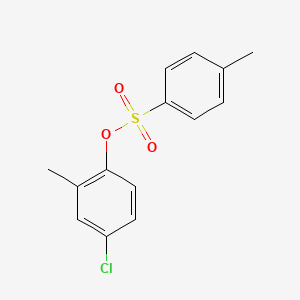![molecular formula C7H13NO B13562885 ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The nitrogen atom can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its bicyclic structure can provide stability and specificity in drug-receptor interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding or act as a nucleophile in enzymatic reactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclic system.
Uniqueness: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is unique due to the presence of the nitrogen atom in the bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
InChIキー |
SSGYWJKDARVKID-BQBZGAKWSA-N |
異性体SMILES |
C1C[C@@]2(C[C@H]1NC2)CO |
正規SMILES |
C1CC2(CC1NC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


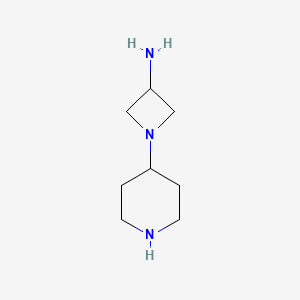
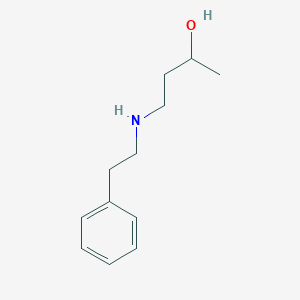

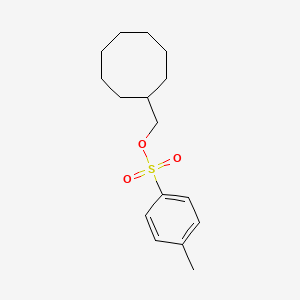

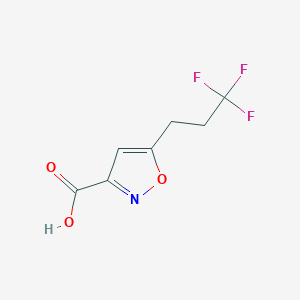
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
